

An In-depth Technical Guide to Boc-Ser(tBu)-OH: Properties and Applications

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Compound of Interest

Compound Name: Boc-Ser(tBu)-OH

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This technical guide provides a comprehensive overview of the physical and chemical properties of N- α -(tert-Butoxycarbonyl)-O-tert-butyl-L-serine, commonly known as **Boc-Ser(tBu)-OH**. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS) and other organic syntheses, valued for its dual-protection scheme that allows for controlled, sequential peptide chain elongation.^{[1][2]} This document details its chemical structure, physical characteristics, spectral data, and provides experimental protocols for its use and characterization.

Chemical and Physical Properties

Boc-Ser(tBu)-OH is a white to off-white solid, often supplied as a dicyclohexylamine (DCHA) salt to improve its stability and handling.^[3] The free acid form is typically not crystalline.^[4] Its dual protecting groups, the Boc group on the α -amino group and the tert-butyl ether on the side-chain hydroxyl group, offer orthogonal protection, enabling selective deprotection strategies in complex synthetic routes.^[1]

General Properties

A summary of the general physical and chemical properties of **Boc-Ser(tBu)-OH** is presented in Table 1.

Table 1: General Physical and Chemical Properties of **Boc-Ser(tBu)-OH**

Property	Value	Reference(s)
Chemical Name	N- α -(tert-Butoxycarbonyl)-O-tert-butyl-L-serine	[5]
Synonyms	Boc-O-tert-butyl-L-serine	[5]
CAS Number	13734-38-8	[5]
Molecular Formula	C ₁₂ H ₂₃ NO ₅	[5]
Molecular Weight	261.31 g/mol	[2]
Appearance	White to off-white solid/powder	[4]
Melting Point	161-164 °C (DCHA salt)	[5]
Optical Activity	[α] _{20/D} +24.5 \pm 1.5° (c = 1% in DMF) (DCHA salt)	[5]

Solubility

The presence of two tert-butyl groups renders **Boc-Ser(tBu)-OH** soluble in a range of organic solvents. This solubility is crucial for its application in solid-phase peptide synthesis.

Table 2: Solubility Profile of **Boc-Ser(tBu)-OH**

Solvent	Solubility	Reference(s)
Dichloromethane (DCM)	Soluble	[3]
Chloroform	Soluble	
Ethyl Acetate	Soluble	[3]
Dimethylformamide (DMF)	Soluble	[5]
Dimethyl sulfoxide (DMSO)	Soluble	
Acetone	Soluble	
Water	Low solubility	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of **Boc-Ser(tBu)-OH**. The following sections provide expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum of **Boc-Ser(tBu)-OH** is characterized by the signals from the two tert-butyl groups, the serine backbone protons, and the amine proton.

Table 3: Predicted ^1H NMR Spectral Data for **Boc-Ser(tBu)-OH**

Chemical Shift (ppm)	Multiplicity	Assignment
~5.3-5.5	d	NH
~4.2-4.4	m	α -CH
~3.6-3.8	m	β -CH ₂
~1.45	s	9H, Boc (C(CH ₃) ₃)
~1.15	s	9H, tBu (C(CH ₃) ₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

^{13}C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.

Table 4: Predicted ^{13}C NMR Spectral Data for **Boc-Ser(tBu)-OH**

| Chemical Shift (ppm) | Assignment | |---|---|---| | ~173-175 | C=O (Carboxyl) | | ~155-157 | C=O (Boc) | | ~79-81 | C(CH₃)₃ (Boc) | | ~73-75 | C(CH₃)₃ (tBu) | | ~62-64 | β -CH₂ | | ~55-57 | α -CH | | ~28.5 | C(CH₃)₃ (Boc) | | ~27.5 | C(CH₃)₃ (tBu) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.^{[6][7]}

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **Boc-Ser(tBu)-OH** displays characteristic absorption bands for its functional groups.

Table 5: Predicted FT-IR Spectral Data for **Boc-Ser(tBu)-OH**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference(s)
~3300-3400	Strong, Broad	N-H Stretch	[8]
~2850-3000	Medium-Strong	C-H Stretch (Alkyl)	[8]
~1700-1720	Strong	C=O Stretch (Carboxylic Acid)	[8]
~1680-1700	Strong	C=O Stretch (Boc Urethane)	[8]
~1365, 1390	Medium	C-H Bend (tert-butyl)	[8]
~1160-1170	Strong	C-O Stretch (Ether and Carboxylate)	[8]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of **Boc-Ser(tBu)-OH**.

Table 6: Predicted Mass Spectrometry Data for **Boc-Ser(tBu)-OH**

m/z	Ion
262.16	[M+H] ⁺
284.14	[M+Na] ⁺
206.11	[M-tBu+H] ⁺
162.08	[M-Boc+H] ⁺

Note: Fragmentation patterns can vary depending on the ionization method and conditions.[4]
[9] A characteristic fragmentation is the loss of isobutylene (56 Da) from the tert-butyl group.[9]

Experimental Protocols

The following sections detail key experimental procedures involving **Boc-Ser(tBu)-OH**.

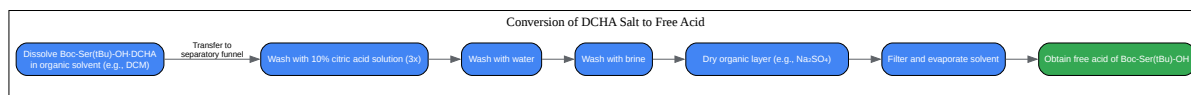
Characterization Protocols

A standard protocol for preparing a sample for NMR analysis is as follows:

- Weighing the Sample: Accurately weigh 5-10 mg of **Boc-Ser(tBu)-OH** for ^1H NMR or 20-50 mg for ^{13}C NMR into a clean, dry vial.[10]
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[11]
- Dissolution: Ensure complete dissolution of the sample, using gentle vortexing if necessary.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[12]
- Dissolution: Dissolve a small amount of **Boc-Ser(tBu)-OH** in a volatile organic solvent (e.g., dichloromethane or acetone).[3]
- Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[3]
- Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]
- Analysis: Acquire the IR spectrum of the thin film.

Synthetic Protocols

For use in peptide synthesis, the DCHA salt of **Boc-Ser(tBu)-OH** must be converted to the free acid.[3]

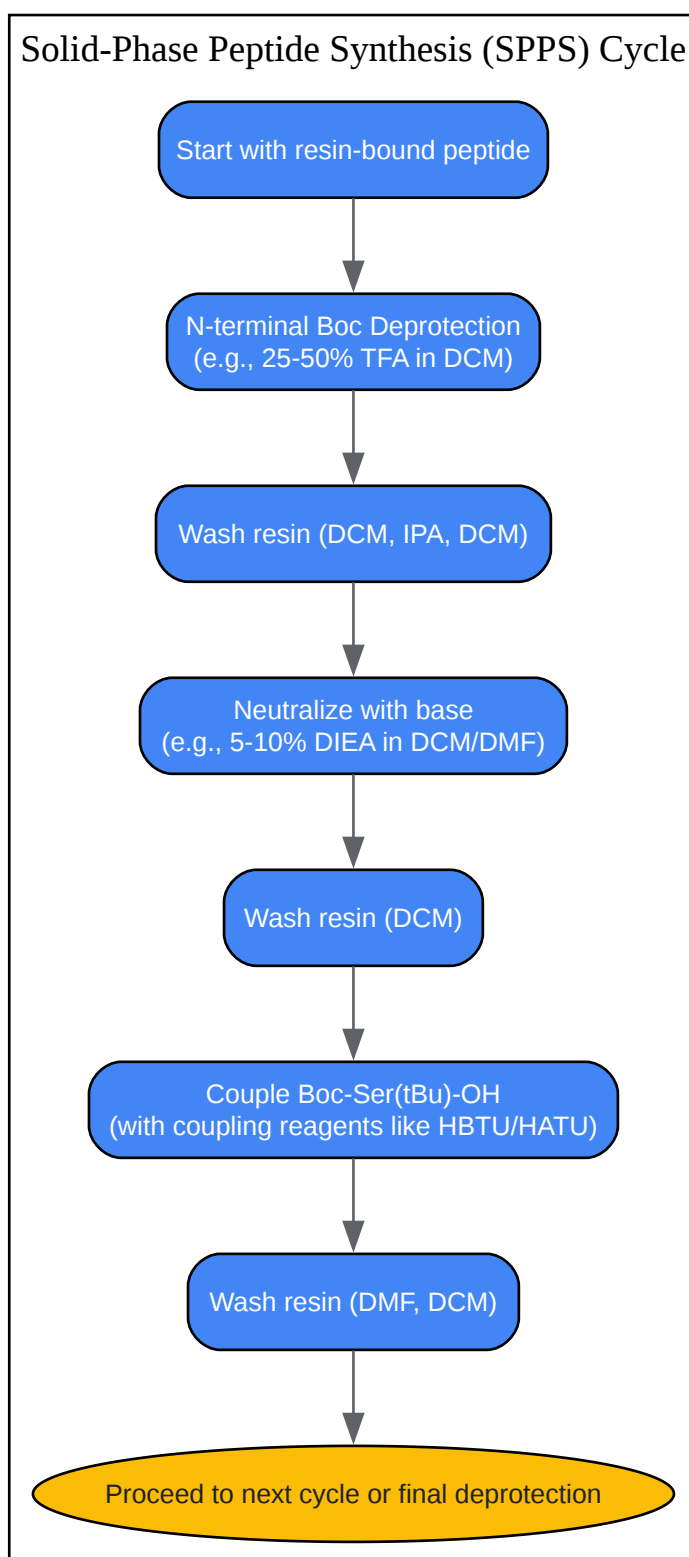


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Caption: Workflow for the conversion of **Boc-Ser(tBu)-OH** DCHA salt to its free acid form.

The following is a general protocol for the coupling of **Boc-Ser(tBu)-OH** onto a resin-bound peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Cycle



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Caption: A typical cycle for the incorporation of **Boc-Ser(tBu)-OH** in Boc-SPPS.

The Boc group is acid-labile and is typically removed using trifluoroacetic acid (TFA).

- **Reaction Setup:** Treat the Boc-protected peptide (either on-resin or in solution) with a solution of 25-50% TFA in a suitable solvent like dichloromethane (DCM).^[3]
- **Reaction Time:** The reaction is typically complete within 30 minutes at room temperature.^[3]
- **Work-up:** For solution-phase deprotection, the TFA and solvent are removed under reduced pressure. For solid-phase, the resin is washed thoroughly.

The tert-butyl ether protecting group on the serine side chain is also removed under acidic conditions, typically during the final cleavage of the peptide from the resin.

- **Cleavage Cocktail:** A common cleavage cocktail is a mixture of TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
- **Procedure:** The peptide-resin is treated with the cleavage cocktail for 1-3 hours at room temperature.
- **Isolation:** The peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, washed with cold ether, and then dried.

Purity Determination

The purity of **Boc-Ser(tBu)-OH** can be assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Protocol

- **System:** A standard HPLC system with a UV detector.^[13]
- **Column:** A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).^[13]
- **Mobile Phase:** A gradient of acetonitrile in water with 0.1% TFA is commonly used.
 - **Solvent A:** 0.1% TFA in water
 - **Solvent B:** 0.1% TFA in acetonitrile

- Gradient: A typical gradient might be 5% to 95% B over 20-30 minutes.[13]
- Detection: UV detection at 220 nm.[13]
- Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.45 µm syringe filter before injection.[13]

Safety Information

Boc-Ser(tBu)-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the properties and handling of **Boc-Ser(tBu)-OH** for its effective use in research and development. For specific applications, further optimization of the described protocols may be necessary.

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